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molecular formula C9H7FO4 B1444393 3-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 161796-11-8

3-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No. B1444393
M. Wt: 198.15 g/mol
InChI Key: BHCZVQVKEQQOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709470B2

Procedure details

A solution of the crude 2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester (8, 0.14 mol) in EtOH (210 mL) and EtOAc (210 mL) is treated with 10% Pd/C (4.0 g) under hydrogen atmosphere at room temperature for 5 h. After filtration of the catalyst, the filtrate is evaporated in vacuo. Crystals are collected and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 1-methyl ester (9) as white solid.
Name
2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester
Quantity
0.14 mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:19]=[CH:18][C:7]([C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[CH:6][C:5]=1[F:20]>CCO.CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:19]=[CH:18][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[F:20]

Inputs

Step One
Name
2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester
Quantity
0.14 mol
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OCC2=CC=CC=C2)C=C1)F)=O
Name
Quantity
210 mL
Type
solvent
Smiles
CCO
Name
Quantity
210 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystals are collected
WASH
Type
WASH
Details
washed with ether/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)O)C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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